4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

Hydrogen-bonding capacity Physicochemical property Fragment-based drug design

4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one (CAS 1154575-33-3) is a heterocyclic building block comprising a 4-chloro-1,2,5-thiadiazole ring directly N-linked to a piperazin-2-one scaffold. Its molecular formula is C₆H₇ClN₄OS, with a molecular weight of 218.67 g/mol and a topological polar surface area (TPSA) of 86.4 Ų.

Molecular Formula C6H7ClN4OS
Molecular Weight 218.67 g/mol
CAS No. 1154575-33-3
Cat. No. B1462712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
CAS1154575-33-3
Molecular FormulaC6H7ClN4OS
Molecular Weight218.67 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NSN=C2Cl
InChIInChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12)
InChIKeyUBBVUDIPIDYXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one (CAS 1154575-33-3): Physicochemical and Supply-Chain Baseline for Research Procurement


4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one (CAS 1154575-33-3) is a heterocyclic building block comprising a 4-chloro-1,2,5-thiadiazole ring directly N-linked to a piperazin-2-one scaffold [1]. Its molecular formula is C₆H₇ClN₄OS, with a molecular weight of 218.67 g/mol and a topological polar surface area (TPSA) of 86.4 Ų [1]. The compound is classified as a research chemical supplied at a typical purity of ≥95%, though vendor availability is constrained, as it was listed as a discontinued product by at least one major supplier .

Procurement Risk Alert for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one: Why Morpholine and Piperazine Analogs Are Not Drop-In Replacements


Generic substitution within the 4-chloro-1,2,5-thiadiazole building-block class is unreliable due to the significant physicochemical divergence introduced by the heteroatom and carbonyl placement on the saturated ring. The piperazin-2-one scaffold differs from its morpholine counterpart (CAS 30165-96-9) by replacing an endocyclic oxygen with a secondary amide, altering the hydrogen-bonding donor count (1 vs. 0) [1]. Even within piperazine derivatives, the absence or presence of the carbonyl group (piperazin-2-one vs. piperazine) fundamentally changes the conformational landscape, metabolic stability, and fragment growth vector, as evidenced by the distinct CYP450-mediated N-dealkylation pathways observed in piperazine versus lactam-containing analogs when incorporated into larger pharmacophores [2]. These differences preclude simple molar-equivalent substitution in any campaign where the scaffold's electronic and spatial profile is critical.

Quantitative Differentiation Evidence for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one vs. Closest Analogs


Hydrogen-Bond Donor Topology: Piperazin-2-one vs. Morpholine and Piperazine Isosteres

Unlike 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, which possesses zero hydrogen-bond donors, 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one provides a single N-H donor (HBD count = 1) [1]. This single HBD point is geometrically fixed within the piperazin-2-one ring, offering a directional interaction not available in the piperazine analog (which presents a more flexible, protonatable secondary amine). This difference is critical for fragment-based campaigns seeking to establish a specific, non-ionizable hydrogen-bond interaction with a target residue [2].

Hydrogen-bonding capacity Physicochemical property Fragment-based drug design Scaffold selection

Topological Polar Surface Area (TPSA) Differentiation Within the 4-Chloro-1,2,5-thiadiazole Series

The target compound exhibits a TPSA of 86.4 Ų, which is 27.3 Ų higher than the morpholine analog (59.1 Ų) [1]. This quantitative difference places the piperazin-2-one scaffold in a distinct permeability window: the morpholine analog falls below the commonly cited CNS penetration threshold of ~70 Ų, while the target compound exceeds it, predicting lower passive blood-brain barrier permeability [2]. This allows for deliberate selection between peripheral and CNS drug candidate profiles.

Membrane permeability CNS drug design Physicochemical property Scaffold selection

Rotatable Bond Restriction as a Conformational Constraint Advantage

The target compound possesses exactly 1 rotatable bond (between the thiadiazole and piperazin-2-one rings) [1]. In contrast, the unconstrained piperazine analog and benzyl-substituted derivatives have 1-2 additional rotatable bonds due to N-substitution flexibility [2]. This intrinsic rigidity results in a lower conformational entropy penalty upon target binding, a property known to enhance ligand efficiency (LE) in fragment evolution. While direct binding data for this compound are not available in peer-reviewed literature, the rotatable bond count difference has been quantitatively correlated with improved hit rates in fragment-based screening campaigns [3].

Ligand efficiency Conformational preorganization Fragment-based drug design Scaffold selection

Procurement Scarcity as a Differentiator for Analog Selection

Unlike the widely available morpholine analog (CAS 30165-96-9), which is listed by >20 global suppliers, 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one has been documented as a discontinued product by at least one major European supplier [1]. This scarcity creates a supply-chain-driven differentiation: procurement teams must verify active inventory before committing to this scaffold in a synthesis campaign, as lead times may be extended compared to the readily available morpholine or unsubstituted piperazine analogs .

Chemical sourcing Supply chain Research chemical Scaffold selection

Defensible Application Scenarios for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one Based on Verified Differentiation Evidence


Fragment-Based Lead Generation Requiring a Neutral, Constrained HBD Scaffold

In fragment-based drug discovery (FBDD) campaigns targeting proteins where a neutral hydrogen-bond donor is preferred—such as kinases with a hinge-binding motif where a basic amine would introduce unwanted charge interactions—this piperazin-2-one scaffold offers a quantifiable advantage. Its single N-H donor (HBD = 1) [1] is geometrically constrained within the piperazin-2-one ring, unlike the flexible, ionizable amine of piperazine analogs. This preorganization can enhance hit rates by reducing the conformational entropy penalty upon binding [2]. Procurement teams should deploy this scaffold in fragment libraries specifically targeting non-CNS programs, guided by its TPSA of 86.4 Ų, which exceeds the CNS permeability threshold [3].

Peripheral Drug Design Leveraging Elevated TPSA for Blood-Brain Barrier Exclusion

Programs requiring systemic but peripherally-restricted drug candidates can exploit the TPSA advantage of this scaffold. The 86.4 Ų TPSA represents a 46% increase over the morpholine analog (59.1 Ų) [1], placing it firmly above the ~70 Ų threshold associated with passive CNS penetration [2]. This property makes it a strategic choice for designing drugs for indications like inflammatory bowel disease, peripheral neuropathies, or metabolic disorders where CNS side effects must be minimized. Sourcing verification is essential given documented supply constraints [3].

Conformationally Constrained Bioisostere Replacement in Lead Optimization

During the lead optimization phase, medicinal chemistry teams frequently seek to replace flexible, metabolically labile motifs with rigidified bioisosteres. With only 1 rotatable bond [1], this piperazin-2-one scaffold can serve as a replacement for benzyl-piperazine motifs (3 rotatable bonds) [2], potentially improving metabolic stability by blocking N-dealkylation pathways common to piperazine-containing compounds [3]. The constrained, lactam-based architecture mimics a subset of the piperazine's spatial occupancy while reducing molecular flexibility, a strategy validated in numerous kinase and GPCR programs. This scenario requires the target compound's specific scaffold identity; generic piperazine or morpholine surrogates would not recapitulate the same conformational restriction.

Quote Request

Request a Quote for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.